N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide
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Overview
Description
N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is a complex organic compound that features a quinoline moiety, a sulfonamide group, and a propionamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group, and finally the attachment of the propionamide side chain. Key reagents and conditions include:
Quinoline Derivative Synthesis: Starting from 2-methyl-3-nitroaniline, the quinoline ring is constructed using sodium nitrite (NaNO2) and potassium iodide (KI) in a series of reactions.
Sulfonamide Formation: The sulfonamide group is introduced using sulfonyl chlorides under basic conditions.
Propionamide Attachment: The final step involves the coupling of the propionamide side chain using appropriate amide coupling reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial activity. The quinoline moiety may interact with DNA or proteins, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Sulfanilamide: A simpler sulfonamide antibiotic.
Quinoline: The parent compound of the quinoline moiety.
Propionamide: The parent compound of the propionamide side chain.
Comparison: N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is unique due to the combination of these three functional groups, which imparts a distinct set of chemical and biological properties Unlike sulfanilamide, it has a more complex structure that may offer enhanced specificity and potency in its biological activities
This compound’s unique structure and multifaceted reactivity make it a valuable subject of study in various fields of scientific research.
Properties
IUPAC Name |
N-[3-methyl-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-18(23)20-14-6-8-17(12(2)10-14)27(25,26)22-15-5-7-16-13(11-15)4-9-19(24)21-16/h5-8,10-11,22H,3-4,9H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIUTDMMQKCVMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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